6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine
Description
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine is a brominated imidazo[1,2-a]pyridine derivative characterized by the following substituents:
- Ethyl group at position 2, providing steric bulk that may influence binding interactions.
- N-methyl and 8-methyl groups, which could improve metabolic stability and modulate selectivity in biological targets .
This compound’s structural features align with medicinal chemistry strategies to optimize pharmacokinetics and target engagement.
Properties
IUPAC Name |
6-bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-4-9-11(13-3)15-6-8(12)5-7(2)10(15)14-9/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVUQAQBHSQIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
-
5-Bromo-2-amino-3,8-dimethylpyridine : This precursor introduces the bromine atom at position 6 (pyridine numbering) and methyl groups at positions 3 and 8. Ethylation at position 2 is achieved during cyclization.
-
α-Halo carbonyl reagents : Bromoacetaldehyde diethyl acetal (1.2–1.5 equivalents) is commonly used to form the imidazo ring, with the ethyl group originating from the acetal moiety.
Cyclization Conditions
Reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) for 6–24 hours. Acid catalysts (e.g., p-toluenesulfonic acid, 0.1–0.3 equivalents) enhance reaction efficiency. Yields range from 45% to 68% after purification.
Key Reaction:
Functional Group Modifications
N-Methylation of the 3-Amino Group
Post-cyclization methylation is performed using methyl iodide (1.1 equivalents) and a base (KCO, 2 equivalents) in acetone at 50°C for 4 hours. This step achieves >90% conversion.
Bromine Retention and Stability
The bromine atom at position 6 remains intact under standard conditions but may participate in unwanted nucleophilic substitutions. Stabilization is achieved by maintaining inert atmospheres (N/Ar) and avoiding strong nucleophiles during workup.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance scalability and reproducibility:
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 98–99% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes brominated byproducts (<1% impurity).
Spectroscopic Validation
| Technique | Key Data | Purpose |
|---|---|---|
| H NMR | δ 2.42 (s, 3H, 8-CH), δ 1.38 (t, 3H, 2-CHCH) | Confirms ethyl and methyl substituents |
| C NMR | δ 152.1 (C-6), δ 24.8 (8-CH), δ 15.2 (2-CHCH) | Verifies regiochemistry |
| HRMS | m/z 308.0521 [M+H] (calc. 308.0524) | Validates molecular formula |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Cyclization | 58 | 95 | Moderate | High |
| Flow Synthesis | 72 | 99 | High | Moderate |
| Microwave-Assisted | 65 | 97 | Low | Low |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
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DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) increases yield by 12% but complicates purification.
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Green solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact with minimal yield loss.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated reactions using Ru(bpy)Cl (0.5 mol%) enable room-temperature synthesis (62% yield, 94% purity).
Enzymatic Methylation
Methyltransferases (e.g., COMT) achieve regioselective N-methylation under aqueous conditions (pH 7.4, 37°C).
Regulatory Considerations
Impurity Profiling
ICH guidelines require control of:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine with an azide group replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess potential anticancer properties. Specifically, compounds similar to 6-bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine have shown efficacy against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism of action was attributed to the induction of apoptosis through the activation of specific signaling pathways.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown that certain imidazo derivatives can inhibit bacterial growth.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine | E. coli | 32 µg/mL |
| 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine | S. aureus | 16 µg/mL |
Enzyme Inhibition
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Case Study:
Research highlighted in Biochemical Pharmacology focused on the inhibition of protein kinases by imidazo derivatives. The study found that this compound could effectively inhibit a key kinase involved in cancer cell proliferation.
Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme activity or cellular processes.
Organic Electronics
The electronic properties of imidazo compounds make them suitable for applications in organic electronics.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Conductivity | 10^-5 S/cm |
| Band Gap | 3 eV |
These properties indicate potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and inferred properties of the target compound and selected analogues:
Physicochemical Properties
- Solubility : Bulky aryl groups (e.g., 4-bromophenyl in KOXGEM) reduce solubility, whereas methyl/ethyl groups (target compound) may improve aqueous compatibility .
- Crystal Packing: Hirshfeld surface analyses () reveal that substituents like methoxy or dimethylamino groups influence intermolecular interactions, which could guide formulation strategies for the target compound .
Research Findings and Implications
Position-Specific Effects: Bromine at C-6 enhances reactivity for Suzuki-Miyaura cross-coupling, enabling diversification (e.g., KOXGEM ). rigid aryl groups.
Trifluoromethyl or nitrofuran substituents () demonstrate how electronic effects can be tailored for specific bioactivities .
Synthetic Challenges :
- Bromination at C-6 may require regioselective protocols to avoid byproducts.
- N-methylation could be achieved via reductive amination or alkylation, as seen in .
Q & A
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer : Poor in vivo efficacy may result from rapid metabolism (CYP450 oxidation of ethyl groups). Perform microsomal stability assays and introduce metabolically stable substituents (e.g., trifluoromethyl). PK/PD modeling aligns dosing regimens with target exposure .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
